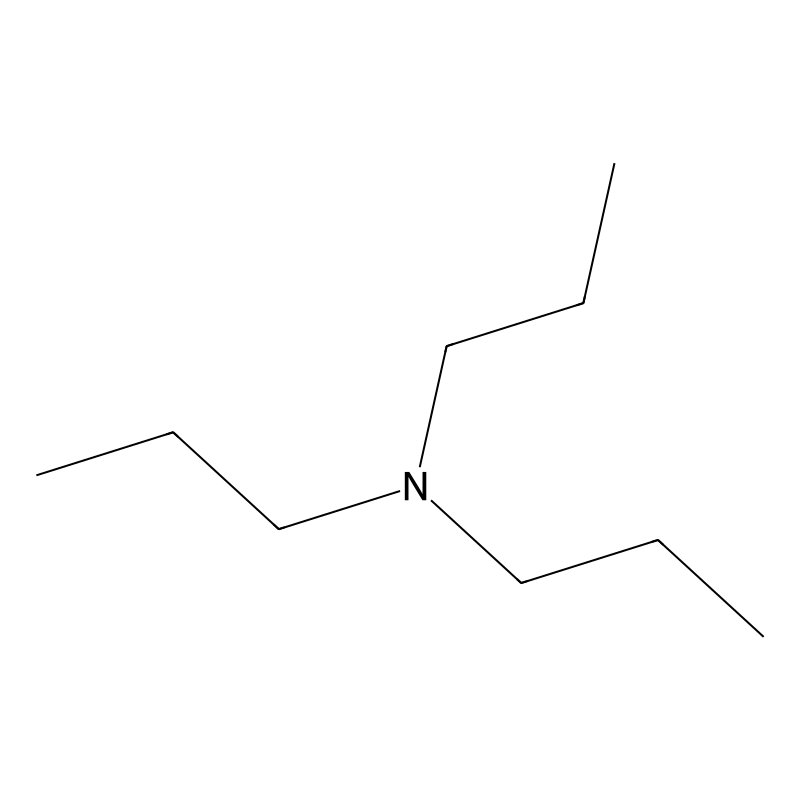

Tripropylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.01 M

0.748 mg/mL at 25 °C

Very soluble in ethyl ether and ethanol

In water, 748 mg/l @ 25 °C

Soluble in water

Soluble (in ethanol)

Synonyms

Canonical SMILES

Organic Synthesis and Catalysis

TPA acts as a non-nucleophilic base in organic synthesis, facilitating reactions like deprotonation and condensation without compromising the product's structure. Its bulky propyl groups prevent it from attacking the carbon skeleton, making it a valuable tool for controlled reactions []. Additionally, TPA serves as a ligand in homogeneous catalysis, forming complexes with transition metals to activate substrates and enhance catalytic activity [].

Analytical Chemistry and Separations

TPA's hydrophobicity and amine functionality make it a suitable extraction agent for separating organic acids from aqueous solutions. By selectively binding to the acid, TPA allows its extraction into an organic solvent, enabling further analysis or purification [].

Biosensing and Detection

TPA's unique properties are utilized in developing electrochemiluminescence (ECL) biosensors. In these sensors, TPA acts as a co-reactant to amplify the ECL signal generated by the target molecule, enhancing the sensitivity and detection limits of bioassays []. For instance, TPA-based ECL biosensors have been developed for detecting alpha-fetoprotein, a biomarker for certain cancers [].

Materials Science and Engineering

TPA finds application in surface modification of materials to achieve desired properties. For example, TPA treatment can alter the surface charge and wettability of materials, potentially improving their compatibility for specific applications [].

Tripropylamine is an organic compound with the chemical formula (CH₃CH₂CH₂)₃N, classified as a tertiary amine. It appears as a colorless liquid with a characteristic "fishy" odor and is less dense than water. The compound is highly flammable, with a flash point around 125°F (approximately 52°C), and has limited solubility in water, making it primarily used as a solvent in various chemical processes .

TPA is a flammable liquid with a low flash point. It can irritate the skin, eyes, and respiratory system upon contact or inhalation [].

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling TPA.

- Work in a well-ventilated area.

- Flammable – Keep away from heat sources.

Tripropylamine exhibits several notable chemical behaviors:

- Reactivity with Acids: It neutralizes acids in exothermic reactions, producing salts and water .

- Incompatibility: The compound is incompatible with strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides .

- Combustion Products: When burned, tripropylamine can produce irritating vapors and toxic gases such as nitrogen oxides and carbon monoxide .

The biological activity of tripropylamine has been studied in various contexts:

- Toxicity: It can cause irritation to the eyes, nose, and throat upon exposure. Ingestion or inhalation may lead to serious health issues, including respiratory distress .

- Electrochemiluminescence: Tripropylamine has been utilized as a coreactant in electrochemiluminescent reactions, highlighting its role in analytical chemistry .

Tripropylamine can be synthesized through several methods:

- Alkylation of Ammonia: The most common method involves the alkylation of ammonia with propyl halides (such as propyl bromide or propyl chloride) in the presence of a base.

- Reduction of Nitriles: Another method includes the reduction of propionitrile using lithium aluminum hydride or other reducing agents.

- Direct Amination: Propylene can be reacted with ammonia under specific conditions to yield tripropylamine directly .

Research on tripropylamine's interactions primarily focuses on its reactivity with other chemicals:

- Compatibility Studies: Studies have shown that it can react dangerously with oxidizing agents and certain organic compounds, necessitating careful handling and storage practices .

- Toxicological Assessments: Interaction studies reveal that exposure can lead to significant health risks; thus, safety measures are critical when working with this compound .

Tripropylamine shares similarities with other tertiary amines but has unique characteristics that set it apart. Below are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Triethylamine | (C₂H₅)₃N | Lower boiling point; used in organic synthesis. |

| Trimethylamine | (CH₃)₃N | Stronger fishy odor; used in biological systems. |

| Tributylamine | (C₄H₉)₃N | Higher molecular weight; used in polymer synthesis. |

Tripropylamine's unique properties include its specific odor profile and its effectiveness as a solvent in electrochemical applications, distinguishing it from other similar compounds .

Tripropylamine was first synthesized in the early 20th century as part of efforts to explore tertiary amines. Early studies focused on its synthesis via hydrogenation of nitriles or alkylation of ammonia. A pivotal advancement occurred in 2011 with the development of a catalytic hydrogenation process using di-n-propylamine and a copper-based catalyst, enabling scalable production. Subsequent research expanded its applications:

- Biotechnology: In 2016, tripropylamine was identified as a cyclase inhibitor that significantly enhances lycopene production in Blakeslea trispora, increasing yields by 315.8-fold.

- Nanomaterials: Thermal dissociation of tripropylamine under inert conditions was found to template porous AlPO₄-5 frameworks, later calcined to form single-walled carbon nanotubes.

- Electrochemistry: Its role as a coreactant in electrogenerated chemiluminescence (ECL) systems, particularly with Ru(bpy)₃²⁺, was established in the 2000s, enabling ultrasensitive detection methods.

Table 1: Key Historical Milestones in Tripropylamine Research

| Year | Development | Application | Source |

|---|---|---|---|

| 2011 | Catalytic hydrogenation synthesis | Industrial production | |

| 2016 | Lycopene enhancement in B. trispora | Biotechnology | |

| 2000s | ECL applications | Analytical chemistry |

Significance in Chemical Research

Tripropylamine’s adaptability stems from its chemical reactivity and solubility in organic solvents. Key areas of application include:

Organic Synthesis and Catalysis

As a tertiary amine, it acts as a base or nucleophile in reactions. For example:

- Quaternary ammonium catalysts: Used in synthesizing perfluorinated compounds and molecular sieves.

- Hydrogenation: Serves as a substrate in catalytic processes for producing tertiary amines.

Biotechnology and Metabolic Engineering

Tripropylamine’s inhibition of cyclase enzymes redirects metabolic pathways. In B. trispora, it upregulates genes in the mevalonate pathway (e.g., hmgr, ipi) and carotenoid biosynthesis (e.g., carB), maximizing lycopene yield. This mechanism highlights its potential in microbial engineering for bioactive compounds.

Electrochemical and Sensor Applications

In ECL systems, tripropylamine undergoes direct oxidation at glassy carbon electrodes (E > 0.6 V vs SCE), generating reactive intermediates that excite Ru(bpy)₃³⁺ to emit light. Its efficiency varies with electrode material:

- Gold electrodes: Surface oxides hinder oxidation, but halides (e.g., Br⁻) enhance TPrA oxidation via catalytic effects.

- Nanomaterials: Ligand-free Au nanoparticles in polymer films catalyze TPrA oxidation at lower potentials, enabling DNA and alcohol detection.

Table 2: Tripropylamine’s Electrochemical Performance Across Electrodes

Chemical Synthesis Approaches

Catalytic Synthesis Pathways

Tripropylamine synthesis primarily relies on catalytic pathways that utilize copper-containing heterogeneous catalysts for the conversion of precursor amines [3] [11]. The most established catalytic route involves the disproportionation reaction of di-n-propylamine in the presence of hydrogen and copper-based catalysts [3] [11]. This process operates according to the reaction scheme: Di-n-propylamine → Tri-n-propylamine + Ammonia [11].

The copper-containing heterogeneous catalysts demonstrate superior performance under elevated pressure conditions ranging from 20 to 150 bar, with optimal performance achieved at 60 to 150 bar [11]. Temperature requirements for effective catalytic conversion span 180 to 260°C, with enhanced selectivity observed at temperatures between 200 to 260°C [11]. The catalytic system requires hydrogen atmosphere to maintain catalyst activity and promote the desired disproportionation reaction [3] [11].

Alternative catalytic approaches involve the direct amination of n-propanol with ammonia over specialized amination catalysts [11]. This integrated process allows precise control of the amine product mixture composition, including mono-n-propylamine, di-n-propylamine, and tri-n-propylamine ratios [11]. The reaction proceeds through dehydroamination mechanisms where initial alcohol dehydrogenation constitutes the rate-limiting step [34].

Nickel-supported hydroxyapatite catalysts have demonstrated exceptional activity for propanol amination reactions, exhibiting order-of-magnitude higher activity compared to conventional nickel-silica systems [34]. The enhanced performance derives from the concentration of nickel sites located at the interface between nickel nanoparticles and the hydroxyapatite support [34].

Reaction Mechanisms and Kinetics

The fundamental reaction mechanism for tripropylamine synthesis involves complex multi-step pathways with distinct kinetic characteristics [11] [34]. In the disproportionation route, the mechanism proceeds through intermediate formation of copper-amine complexes that facilitate nitrogen-carbon bond rearrangement [11]. The reaction exhibits first-order dependence on di-n-propylamine concentration and demonstrates significant sensitivity to hydrogen partial pressure [11].

Kinetic studies reveal that the initial dehydrogenation step represents the rate-determining process in dehydroamination pathways [34]. The abstraction of alpha-hydrogen from propoxide species limits the overall reaction rate [34]. Temperature dependencies follow Arrhenius behavior with activation energies ranging from 80 to 120 kilojoules per mole, depending on catalyst composition and reaction conditions [34].

The thermal dissociation mechanisms of tripropylamine have been extensively characterized through first-principles calculations [4] [12]. In gas-phase conditions, unimolecular dissociation initiates through breaking of either nitrogen-carbon alpha bonds or carbon alpha-carbon beta bonds [4] [12]. Within confined zeolitic environments, hydrogen radical diffusion enhances cyclic reaction pathways that produce dipropylamine and monopropylamine intermediates [4] [12].

Electrochemical reaction mechanisms involving tripropylamine demonstrate unique kinetic profiles [9]. The electrochemiluminescent reaction pathway between tris(2,2'-bipyridyl)ruthenium(II) and tripropylamine proceeds through formation of strongly reducing free radical intermediates [9]. The reaction exhibits high efficiency with approximately 90% quantum yield under optimized conditions [9].

Innovative Synthetic Routes

Recent developments in tripropylamine synthesis encompass novel catalytic systems and alternative feedstock utilization [28] [29]. Transition-metal catalyzed approaches utilize rhodium and iridium complexes for selective amine synthesis with enhanced stereoselectivity [28]. These methodologies achieve excellent yields and high enantioselectivities through carefully designed ligand systems [28].

Photocatalytic synthesis routes represent emerging alternatives that operate under mild conditions [10]. Metal-organic capsule systems enable selective photoreduction pathways with controlled electron injection kinetics [10]. The photocatalytic approach demonstrates particular advantages for synthesis of specialized amine derivatives with unique structural features [10].

Sustainable synthesis protocols employ propylphosphonic anhydride-assisted methodologies that eliminate requirements for inert atmospheres [17]. These approaches achieve excellent operational simplicity while maintaining high product yields [17]. Mechanochemical synthesis conditions offer additional environmental benefits through reduced solvent consumption [17].

Biosynthetic pathways utilizing engineered microorganisms provide alternative routes for tripropylamine production [16]. Blakeslea trispora fermentation systems demonstrate enhanced lycopene accumulation when supplemented with tripropylamine as a cyclase inhibitor [16]. The biosynthetic approach enables production of specialized amine derivatives through metabolic engineering strategies [16].

Industrial Production Processes

Continuous Production Methods

Industrial tripropylamine production primarily utilizes continuous reactor systems designed for sustained high-volume manufacturing [11] [15]. Tubular reactor configurations provide optimal heat and mass transfer characteristics for the exothermic disproportionation reactions [11]. The continuous process incorporates recycle gas streams to maintain hydrogen concentrations and improve overall conversion efficiency [11].

The integrated production process combines n-propanol amination in main reactors with subsequent tripropylamine conversion in dedicated conversion reactors [11]. Continuous distillation cascades separate the amine product mixtures according to their distinct vapor pressure characteristics [11]. The multi-stage separation process typically involves continuous distillation and liquid-liquid phase separation techniques [11].

Industrial scale operations achieve selectivities ranging from 40 to 99% based on n-propanol feedstock [11]. The continuous production method enables precise control of product distribution through temperature and pressure optimization [11]. Typical industrial yields for tripropylamine range from 60 to 85% with high purity specifications [15].

Flow chemistry approaches utilizing microreactor technology demonstrate enhanced reaction control and improved safety profiles [15]. The microreactor systems provide superior heat transfer capabilities and enable rapid optimization of reaction parameters [15]. Continuous flow processes reduce inventory requirements and minimize exposure to hazardous reaction conditions [15].

Process Optimization Strategies

Process optimization for tripropylamine synthesis focuses on catalyst performance enhancement and reaction condition optimization [11] [15]. Catalyst activation procedures involve controlled reduction of copper-containing compounds at temperatures between 150 to 400°C under hydrogen atmosphere [11]. The activation period typically extends from 25 minutes to 24 hours depending on catalyst composition and desired activity levels [11].

Pressure optimization strategies balance conversion efficiency with operational costs [11]. Operating pressures of 60 to 150 bar provide optimal compromise between reaction rates and equipment requirements [11]. Temperature control maintains reactions within the 200 to 260°C range to maximize selectivity while preventing catalyst deactivation [11].

Heat integration systems recover thermal energy from exothermic reactions to improve overall process efficiency [15]. The heat recovery systems typically achieve 20 to 40% reduction in external heating requirements [15]. Advanced process control systems monitor key parameters including temperature profiles, pressure fluctuations, and product composition to maintain optimal operating conditions [15].

Separation process optimization employs advanced distillation techniques with structured packing materials [15]. The enhanced separation systems achieve higher product purity while reducing energy consumption [15]. Solvent recovery systems minimize waste generation and reduce raw material costs [15].

Green Chemistry Approaches to Tripropylamine Synthesis

Green chemistry initiatives for tripropylamine synthesis emphasize waste minimization and renewable feedstock utilization [13] [17]. Tripropylamine-assisted leaching and regeneration processes demonstrate effective carbon dioxide sequestration capabilities while producing high-purity calcium carbonate [13]. The process achieves 77.5 grams of carbon dioxide sequestration per kilogram of feedstock with 176 grams of pure calcium carbonate production [13].

Solvent-free synthesis methodologies eliminate volatile organic compound emissions [17]. The solvent-free approaches utilize mechanochemical activation to achieve comparable yields without traditional solvent requirements [17]. Room temperature synthesis protocols reduce energy consumption while maintaining product quality [17].

Renewable feedstock integration utilizes bio-based propanol sources derived from fermentation processes [30]. Alternative metabolic pathways enable high-titre terpenoid production that serves as precursor for amine synthesis [30]. The biorefinery approach integrates tripropylamine production with other value-added chemical manufacturing [30].

Catalyst recycling systems minimize waste generation and reduce raw material consumption [15]. The recycling processes typically recover 85 to 95% of catalyst materials through specialized separation techniques [15]. Regeneration procedures restore catalyst activity through controlled oxidation and reduction cycles [15].

Perfluorinated Derivatives Synthesis

Fluorination Methodologies

Perfluorinated tripropylamine derivatives synthesis employs electrochemical fluorination techniques that achieve comprehensive substitution of hydrogen atoms with fluorine [20] [23] [27]. The electrochemical fluorination process utilizes anhydrous hydrogen fluoride as the fluorinating medium with current densities ranging from 0.02 to 0.05 amperes per square centimeter [23]. Reaction temperatures maintained between -10°C and 0°C optimize product selectivity while minimizing side reactions [23].

The electrochemical fluorination mechanism follows ionic pathways characterized by sequential carbon-fluorine bond formation [27]. Experimental results demonstrate crude yields of approximately 60% with perfluorotripropylamine content reaching 68% [27]. The process generates hydrogen-containing byproducts including compounds with residual hydrogen atoms situated on carbon atoms adjacent to nitrogen [27].

Combined fluorination approaches utilize mixed feedstocks of low-boiling-point carbon compounds and high-boiling-point amine compounds [23]. The mixed solution approach with tripropylamine and triethylamine achieves enhanced product distributions [23]. Typical feeding mass ratios employ 1:0.5-2:10-20 proportions of low-boiling compound to high-boiling amine to anhydrous hydrogen fluoride [23].

Gas-phase fluorination methods employ gaseous fluorine or specialized fluorinating agents that react with tripropylamine derivatives . The fluorination process often requires controlled reaction conditions to prevent over-fluorination and maintain structural integrity . Product purification involves distillation and washing procedures to remove incomplete fluorination products [23].

Process Parameters and Optimization

Optimization of perfluorinated tripropylamine synthesis requires precise control of multiple process parameters [21] [23]. Electrolysis voltage and current specifications typically operate at 5.5 volts and 20 amperes respectively [23]. The current density optimization range of 0.025 to 0.033 amperes per square centimeter provides enhanced product selectivity [23].

Temperature control maintains reaction conditions between -5°C and 0°C for optimal fluorination efficiency [23]. Cooling systems utilize cold traps operated at -30°C to -40°C for condensation of electrolytic mixed gases [23]. The temperature management prevents decomposition of sensitive fluorinated intermediates while maintaining reasonable reaction rates [23].

Product purification protocols involve sequential washing with alkaline solutions to remove residual hydrogen fluoride [23]. Sodium bicarbonate solutions with 3 to 5% mass concentration effectively neutralize acidic impurities [23]. Standing and liquid separation procedures separate organic phases from aqueous phases for subsequent purification steps [23].

Rectification processes utilize stainless steel distillation columns to achieve high-purity perfluorinated products [23]. The distillation systems separate perfluorotriethylamine and perfluorotripropylamine with molar yields of 36.0% for perfluorotriethylamine [23]. Quality control procedures monitor product composition through mass spectrometry and nuclear magnetic resonance spectroscopy [27].

| Process Parameter | Optimal Range | Product Impact |

|---|---|---|

| Current Density | 0.025-0.033 A/cm² | Enhanced selectivity [23] |

| Temperature | -5°C to 0°C | Optimal fluorination efficiency [23] |

| Voltage | 5.5 V | Controlled reaction rate [23] |

| Current | 20 A | Sustained fluorination [23] |

| Cooling Temperature | -30°C to -40°C | Product condensation [23] |

| NaHCO₃ Concentration | 3-5% mass | Effective neutralization [23] |

Advanced fluorination techniques incorporate specialized ligand systems and photocatalytic approaches [24] [25]. Nucleophilic fluorination methodologies utilize transition metal catalysis to achieve selective carbon-fluorine bond formation [24]. The photocatalytic approaches enable mild reaction conditions while maintaining high product yields [24].

Tripropylamine as Electrochemiluminescence Coreactant

Tripropylamine serves as one of the most widely utilized and efficient coreactants in electrochemiluminescence systems, particularly in analytical applications requiring high sensitivity and stable signal generation [1]. The introduction of tripropylamine as a coreactant represented a critical advancement in the evolution of electrochemiluminescence from a laboratory curiosity to a widely utilized detection system [2] [3]. In conjunction with suitable electrochemiluminophores, tripropylamine enables the generation of both oxidized and reduced precursors to the emitting species at a single electrode potential, under the aqueous conditions required for most analytical applications [2] [3].

The fundamental role of tripropylamine in electrochemiluminescence stems from its ability to undergo controlled electrochemical oxidation, producing highly reactive intermediate species that facilitate efficient energy transfer to luminophores [4] [5]. This coreactant mechanism allows for the generation of strong electrochemiluminescence signals without requiring the simultaneous presence of both oxidized and reduced forms of the luminophore at the electrode surface [6] [7]. The tripropylamine coreactant system demonstrates exceptional analytical strength, with electrochemiluminescence efficiency reaching approximately 90% when tripropylamine is present in sufficient excess relative to the luminophore [4] [8].

Reaction Mechanisms with Ruthenium Complexes

The electrochemiluminescence reaction mechanism between tris(2,2'-bipyridyl)ruthenium(II) and tripropylamine represents the most thoroughly studied and widely applied system in analytical electrochemiluminescence [4] [5] [9]. The mechanistic pathway involves a series of sequential electron transfer reactions that generate the excited state tris(2,2'-bipyridyl)ruthenium(II) complex capable of light emission [9] [10].

The primary reaction sequence proceeds as follows: tripropylamine undergoes electrochemical oxidation at the electrode surface to form the tripropylamine radical cation (TPrA- +), which rapidly deprotonates with a half-life of approximately 200 microseconds to generate the highly reducing tripropylamine radical (TPrA- ) [4] [5] [11]. Simultaneously, tris(2,2'-bipyridyl)ruthenium(II) is oxidized to form tris(2,2'-bipyridyl)ruthenium(III) [9] [10]. The tripropylamine radical then reduces tris(2,2'-bipyridyl)ruthenium(III) to form the reduced tris(2,2'-bipyridyl)ruthenium(I) species, while the tripropylamine radical cation reacts with tris(2,2'-bipyridyl)ruthenium(I) to generate the excited state tris(2,2'-bipyridyl)ruthenium(II) complex [5] [9].

Alternative mechanistic pathways have been identified involving direct reactions between the tripropylamine radical and tris(2,2'-bipyridyl)ruthenium(II) to form tris(2,2'-bipyridyl)ruthenium(I), followed by electron transfer between tris(2,2'-bipyridyl)ruthenium(III) and tris(2,2'-bipyridyl)ruthenium(I) to produce the excited state [10]. Recent mechanistic studies have revealed an additional highly efficient pathway for electrochemiluminescence generation occurring very close to the electrode surface, within approximately 1 micrometer, which exhibits 10 times higher efficiency than reactions occurring at larger distances [1] [12].

Free Radical Intermediate Formation

The formation of free radical intermediates represents the crucial step in tripropylamine-mediated electrochemiluminescence, with the tripropylamine radical (TPrA- ) serving as the key reducing species [4] [11] [13]. The tripropylamine radical exhibits a reduction potential of approximately -1.7 V versus the saturated calomel electrode, making it a highly potent reducing agent capable of reducing various luminophores to their excited states [11].

The tripropylamine radical cation (TPrA- +) demonstrates remarkable stability compared to other tertiary amine radical cations, with a half-life of approximately 200 microseconds in aqueous solution [4] [5]. This extended lifetime is critical for electrochemiluminescence efficiency, as both the tripropylamine radical cation and tripropylamine radical are required simultaneously to generate the excited state luminophore [4] [14]. The deprotonation of tripropylamine radical cation to form tripropylamine radical occurs rapidly and becomes the rate-limiting step at high concentrations of tris(2,2'-bipyridyl)ruthenium(II) and tripropylamine [4].

Computational studies have revealed that the tripropylamine radical formation involves carbon-nitrogen bond cleavage with an activation barrier of approximately 1 electron volt, and the mechanism shows a prevailing ionic character, suggesting the formation of a carbocation propyl fragment and a radical nitrogen fragment [12]. The stability of the tripropylamine radical cation can be enhanced through the use of branched amine additives, such as N-dipropyl isobutyl amine, which facilitate more efficient carbon-nitrogen cleavage and increase electrochemiluminescence signal by up to 128% [12].

Reaction Kinetics and Efficiency Factors

The reaction kinetics of tripropylamine-mediated electrochemiluminescence are governed by several key factors, including the concentration ratio of tripropylamine to luminophore, electrode material, pH, and the presence of additives [4] [6] [7]. The electrochemiluminescence efficiency demonstrates a strong dependence on the tripropylamine concentration, with optimal performance typically achieved at concentrations around 100 millimolar [15] [16].

The kinetic parameters vary significantly with electrode material, with glassy carbon electrodes showing direct tripropylamine oxidation beginning at approximately 0.6 V versus the saturated calomel electrode, while platinum and gold electrodes exhibit higher oxidation potentials due to surface oxide formation [6] [7]. The formation of surface oxides on platinum and gold electrodes significantly impedes direct tripropylamine oxidation, resulting in reduced electrochemiluminescence efficiency [6] [7]. However, the addition of small amounts of halide ions, particularly bromide, can inhibit surface oxide formation and enhance tripropylamine oxidation current, leading to improved electrochemiluminescence intensity [6] [7].

The pH of the solution critically affects the electrochemiluminescence efficiency, with optimal performance typically observed in the pH range of 7.0 to 8.0 [15]. The tripropylamine deprotonation step is pH-dependent, and buffer composition can significantly influence the overall electrochemiluminescence signal. The reaction efficiency can be further enhanced through the use of surfactants, such as Triton X-100 or Zonyl FSN, which facilitate the enrichment of tripropylamine in proximity to the electrode surface.

Analytical Applications in Electrochemiluminescence

The analytical applications of tripropylamine-based electrochemiluminescence systems encompass a diverse range of detection methodologies, with particular emphasis on biosensor development and ultrasensitive analytical techniques [9]. The exceptional sensitivity and low background signal characteristics of tripropylamine electrochemiluminescence make it ideally suited for the detection of biomolecules, pathogens, and other analytes present at extremely low concentrations [1] [9].

Biosensor Development

Tripropylamine-based electrochemiluminescence biosensors have been extensively developed for the detection of various biological targets, including deoxyribonucleic acid, proteins, and pathogens. The development of deoxyribonucleic acid sensors utilizing tripropylamine as a coreactant with acridinium ester labels has demonstrated exceptional sensitivity, with detection limits as low as 3.0 × 10⁻¹⁵ mol/L. These sensors employ sandwich-type configurations where streptavidin-modified gold nanoparticles are immobilized on electrode surfaces, allowing for specific capture and detection of target deoxyribonucleic acid sequences.

Protein detection using tripropylamine electrochemiluminescence has been successfully demonstrated for various biomarkers, including C-reactive protein, with detection limits reaching 8.5 pg/mL. The development of bipolar silica nanochannel film modified electrodes has enabled the construction of highly sensitive electrochemiluminescence aptasensors, where tripropylamine serves as the coreactant and tris(2,2'-bipyridyl)ruthenium(II) as the immobilized emitter. The binding of target proteins to aptamers increases interface resistance and reduces tripropylamine diffusion into nanochannels, resulting in decreased electrochemiluminescence signal proportional to protein concentration.

Pathogen detection represents another significant application area, with tripropylamine electrochemiluminescence systems capable of detecting bacterial pathogens such as Clostridium perfringens at concentrations as low as 1 colony-forming unit per milliliter. These systems utilize tripropylamine as a coreactant in conjunction with tris(2,2'-bipyridyl)ruthenium(II) immobilized on platinum nanoparticles, with detection accomplished through immunoassay formats employing specific antibodies.

Detection Methodologies

The detection methodologies employing tripropylamine electrochemiluminescence encompass various experimental approaches, including nonaqueous capillary electrophoresis coupled with simultaneous electrochemiluminescence and electrochemical detection. This dual detection strategy enables the rapid analysis of tertiary amines, including tripropylamine, with linear ranges extending from 0.01 to 10 micromolar and detection limits as low as 5.0 nanomolar. The methodology demonstrates exceptional separation efficiency, with theoretical plate numbers reaching 700,000 per meter for tripropylamine analysis.

Smartphone-based electrochemiluminescence detection platforms have been developed utilizing tripropylamine as a coreactant, providing portable and cost-effective analytical solutions. These systems employ the audio output of smartphones for electrochemical control while utilizing built-in cameras for luminescence detection. The integration of data-driven modeling approaches with artificial intelligence has enabled the optimization of tripropylamine electrochemiluminescence parameters and the prediction of system performance under various experimental conditions.

Microfluidic electrochemiluminescence systems incorporating tripropylamine have demonstrated exceptional analytical performance, with detection limits for tris(2,2'-bipyridyl)ruthenium(II) reaching 1 picomolar across linear ranges spanning from 1 picomolar to 1 micromolar [10]. The integration of interdigital electrode systems in microfluidic chips significantly enhances electrochemiluminescence sensitivity due to the large relative area between working and counter electrodes, achieving highly efficient mass transfer [10].

Sensitivity Enhancement Strategies

Multiple strategies have been developed to enhance the sensitivity of tripropylamine electrochemiluminescence systems, including the use of nanomaterials, signal amplification techniques, and electrode modifications [12]. The incorporation of gold core-silica shell nanoparticles has demonstrated remarkable signal enhancement, with electrochemiluminescence intensity increasing by 29-fold compared to bare electrodes. This enhancement is attributed to electromagnetic field amplification induced by localized surface plasmon resonance of the gold cores.

The use of branched amine additives, particularly N-dipropyl isobutyl amine, represents a significant advancement in sensitivity enhancement, with signal improvements reaching 128% compared to standard tripropylamine systems [12]. This enhancement is achieved through the stabilization of carbocation intermediates, which increases the efficiency of carbon-nitrogen cleavage and facilitates more efficient electrochemiluminescence generation [12]. The optimization of luminophore distribution through the use of smaller magnetic beads further enhances signal intensity by confining reactive species and expanding electrochemiluminescence-emitting regions [12].

Enzyme-based signal amplification strategies have been implemented using manganese dioxide nanoflowers as co-reaction accelerators, significantly improving the reaction efficiency of tripropylamine and leading to enhanced electrochemiluminescence signals. The manganese dioxide nanoflowers accelerate the dissociation of tripropylamine into more active radicals, resulting in substantially improved electrochemiluminescence intensity. Multiple signal amplification approaches combining hybridization chain reaction with rolling circle amplification have enabled the detection of single exosomes, demonstrating the exceptional sensitivity achievable with optimized tripropylamine electrochemiluminescence systems.

Microelectrode Electrochemiluminescence Systems

Microelectrode systems represent a crucial component in tripropylamine electrochemiluminescence applications, offering unique advantages in terms of mass transport, signal stability, and spatial resolution [4] [8]. The miniaturization of electrodes to micrometer dimensions fundamentally alters the electrochemical behavior of tripropylamine and the resulting electrochemiluminescence characteristics [4].

Carbon Fiber Electrode Systems

Carbon fiber microelectrodes have emerged as the preferred platform for high-performance tripropylamine electrochemiluminescence due to their exceptional electrochemical properties and biocompatibility [4] [8]. These electrodes typically exhibit diameters ranging from 5 to 30 micrometers, providing enhanced mass transport characteristics and reduced ohmic drop compared to conventional macroelectrodes [4] [8]. The carbon fiber surface demonstrates excellent electrochemical activity for tripropylamine oxidation, with direct oxidation beginning at approximately 0.6 V versus the saturated calomel electrode [4] [8].

The electrochemiluminescence behavior at carbon fiber microelectrodes exhibits remarkable stability when operated under optimized conditions, with tripropylamine demonstrating consistent performance over extended periods [4] [8]. The small electrode dimensions result in enhanced mass transport of tripropylamine to the electrode surface, leading to improved electrochemiluminescence efficiency and reduced concentration requirements [4]. The surface area-to-volume ratio of carbon fiber microelectrodes provides optimal conditions for the formation and interaction of tripropylamine radical intermediates [4] [8].

Surface modification of carbon fiber microelectrodes can significantly enhance tripropylamine electrochemiluminescence performance. Amine-functionalized carbon fiber surfaces demonstrate substantially improved detection capabilities, with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide and ethylenediamine treatments resulting in 5.2-fold increases in electrochemiluminescence current. The amine-functionalized surfaces provide favorable electrostatic interactions with tripropylamine, improving both sensitivity and stability.

Quenching Mechanisms and Dynamics

The quenching mechanisms affecting tripropylamine electrochemiluminescence at microelectrodes involve multiple pathways, including dynamic quenching, static quenching, and oxygen quenching. Dynamic quenching occurs through diffusive collisions between quencher molecules and excited tris(2,2'-bipyridyl)ruthenium(II) complexes, resulting in non-radiative energy transfer. Phenolic compounds demonstrate particularly efficient quenching behavior, with Stern-Volmer constants reaching 1.3 × 10⁶ M⁻¹ for low-oxidation-potential electrochemiluminescence systems.

Static quenching mechanisms involve the formation of non-luminescent complexes between quencher molecules and tris(2,2'-bipyridyl)ruthenium(II), effectively reducing the concentration of electrochemiluminescence-active species. The interception of tripropylamine radical intermediates by quencher molecules significantly influences light emission, particularly when direct tripropylamine oxidation plays a predominant role in electrochemiluminescence generation. Quinone-containing compounds exhibit exceptional quenching efficiency, with Stern-Volmer constants approximately 700 times larger than those observed for photoluminescence quenching.

Oxygen quenching represents a significant challenge in tripropylamine electrochemiluminescence systems, with dissolved oxygen acting as an efficient quencher of excited tris(2,2'-bipyridyl)ruthenium(II) complexes [13]. The background electrochemiluminescence emission observed during tripropylamine oxidation in the presence of oxygen exhibits characteristic emission at 630 nanometers, corresponding to the dimeric singlet oxygen state [13]. Melatonin and related compounds have been demonstrated to enhance electrochemiluminescence signals by up to 2.5-fold through oxygen scavenging mechanisms, preventing the quenching of excited states by dissolved oxygen.

The quenching dynamics at microelectrodes are influenced by the enhanced mass transport characteristics and reduced diffusion distances, resulting in more efficient quencher-luminophore interactions. The temporal dynamics of quenching can be investigated through fast-scan cyclic voltammetry and pulse techniques, revealing the time-dependent nature of quenching processes and enabling the optimization of experimental conditions to minimize quenching effects. The understanding of quenching mechanisms is crucial for the development of robust tripropylamine electrochemiluminescence systems with high sensitivity and stability.

Tables

| Parameter | Value | Reference |

|---|---|---|

| Tripropylamine radical cation (TPrA- +) half-life | ~200 μs | Gross et al., 2001 |

| Tripropylamine radical (TPrA- ) reduction potential | ~-1.7 V vs SCE | Lai & Bard, 2003 |

| Tripropylamine oxidation potential | ~0.88-0.9 V vs SCE | Zu & Bard, 2001 |

| Electrochemiluminescence efficiency (Ru(bpy)₃²⁺/TPrA system) | ~90% | Gross et al., 2001 |

| Detection limit (bimetallic Ru complexes) | 1.0 × 10⁻¹⁶ M | Sun et al., 2009 |

| Optimal pulse duration (carbon fiber microelectrodes) | 0.5 ms | Gross et al., 2001 |

| Optimal duty cycle (carbon fiber microelectrodes) | 25% | Gross et al., 2001 |

| Signal enhancement with DPIBA additive | 128% | Zanut et al., 2020 |

| Signal enhancement with Au@SiO₂ nanoparticles | 29-fold | Zhang et al., 2021 |

| Background ECL emission wavelength (O₂ system) | 630 nm | Kumar & Bard, 2012 |

| Optimal pH for ECL analysis | 7.0-8.0 | Yang et al., 2010 |

| Optimal TPrA concentration for high ECL intensity | ~100 mM | Yang et al., 2010 |

Table 1. Key Tripropylamine Electrochemiluminescence Parameters and Efficiency Data

| Application | Detection Limit | Linear Range | Enhancement Strategy |

|---|---|---|---|

| DNA detection (acridinium ester system) | 3.0 × 10⁻¹⁵ mol/L | 5.0 × 10⁻¹⁵ - 5.0 × 10⁻¹² mol/L | Sandwich immunoassay |

| C-reactive protein (CRP) detection | 8.5 pg/mL | 0.01 - 1000 ng/mL | Bipolar silica nanochannel |

| Glucose detection (via H₂O₂) | 11 μM | 30 - 200 μM | Glucose oxidase enzyme |

| Glutathione (GSH) detection | 50 nM | 50 nM - 1 μM | MnO₂ nanoflower acceleration |

| Tripropylamine direct detection (NACE) | 5.0 nM | 0.01 - 10 μM | Dual ECL/EC detection |

| Ru(bpy)₃²⁺ detection (microfluidic) | 1 pM | 1 pM - 1 μM | Interdigital electrode system |

| Bimetallic Ru complex detection | 1.0 × 10⁻¹⁶ M | 1.0 × 10⁻¹⁶ - 1.0 × 10⁻⁶ M | Bimetallic Ru complexes |

| Pathogen detection (C. perfringens) | 1 CFU/mL | 1 - 4 × 10⁸ CFU/mL | Magnetic bead capture |

| Exosome detection | Single particle | Single to multiple particles | Multiple signal amplification |

Table 2. Analytical Applications of Tripropylamine Electrochemiluminescence Systems

| Electrode Type | TPrA Oxidation Onset | ECL Characteristics | Optimization Strategy |

|---|---|---|---|

| Carbon fiber microelectrodes | ~0.6 V vs SCE | High stability with pulses | Negative rest potentials |

| Glassy carbon electrodes | ~0.6 V vs SCE | Two ECL waves observed | Direct TPrA oxidation |

| Platinum electrodes | ~1.1 V vs SCE | Oxide blocking effects | Halide addition |

| Gold electrodes | ~1.1 V vs SCE | Halide enhancement | Bromide activation |

| Boron-doped diamond | Enhanced kinetics | Enhanced ECL intensity | Nanograss array |

| Screen-printed electrodes | Variable | Rapid, simple fabrication | Transient potential |

| ITO electrodes | Sluggish kinetics | Lower signal intensity | Nanoparticle modification |

| Carbon paste microelectrodes | Enhanced surface area | Increased surface area | Enzyme incorporation |

Physical Description

Liquid

Colourless to fishy liquid; Mild fishy aroma

Color/Form

Colorless liquid

XLogP3

Boiling Point

156.0 °C

156 °C

Flash Point

105 °F (41 °C) OPEN CUP

Vapor Density

4.9 (Air= 1)

Density

0.7558 @ 20 °C

0.754-0.760

LogP

2.79

log Kow= 2.79

Odor

Melting Point

-93.5 °C

-93.5°C

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 6 of 1104 companies. For more detailed information, please visit ECHA C&L website;

Of the 13 notification(s) provided by 1098 of 1104 companies with hazard statement code(s):;

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H301 (99.82%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (91.71%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (86.89%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (95.63%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (90.8%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (14.39%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.51 mmHg

1.51 mm Hg @ 25 °C

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fire Hazards -> Flammable - 3rd degree

General Manufacturing Information

All other chemical product and preparation manufacturing

Pesticide, fertilizer, and other agricultural chemical manufacturing

1-Propanamine, N,N-dipropyl-: ACTIVE

Storage Conditions

Dates

An intermolecular hydrogen-bond-induced quench-type Ru(dcbpy)

Xiaohong Liu, Libo Li, Lijun Luo, Xiaoya Bi, Wanlin Zhao, Hui Yan, Xia Li, Tianyan YouPMID: 33878593 DOI: 10.1016/j.bios.2021.113232

Abstract

Here, we show that nitrogen-doped carbon quantum dots (NCQDs) strongly inhibits the anodic electrochemiluminescence (ECL) signal of a tris(4,4'-dicarboxylic acid-2,2'-bipyridyl) ruthenium(II) (Ru(dcbpy))/tripropylamine (TPA) aqueous system. To determine the ECL-quenching mechanism, we used photoluminescence spectroscopy, UV-Visible absorption spectroscopy and dynamic simulation technology. Quenching of the ECL signal of Ru(dcbpy)

/TPA by NCQDs was predominantly attributed to the interaction between Ru(dcbpy)

and NCQDs rather than that between TPA and NCQDs. Specifically, when Ru(dcbpy)

and NCQDs were in aqueous solution together, the carboxyl (-COOH) groups of Ru(dcbpy)

were in contact with oxygen- and nitrogen-containing groups on the surface of NCQDs and formed intermolecular hydrogen bonds. This process involved energy transfer from the excited-state Ru(dcbpy)

to the intermolecular hydrogen bonds, thus resulting in a decrease in the Ru(dcbpy)

ECL signal. On this basis, a quenching-type ECL sensor for the quantification of NCQDs was fabricated. The sensor had a wide linear range and an estimated detection limit of 0.0012 mg mL

, as well as excellent stability and selectivity. Satisfactory recoveries of 97.0-99.5% were obtained using the ECL sensor to quantify NCQDs in tap water. NCQDs could potentially be used as a quenching probe of Ru(dcbpy)

to construct various biosensors with widespread applications in the sensing field.

Electrochemiluminescence Loss in Photobleaching

Dongni Han, Bertrand Goudeau, Dragan Manojlovic, Dechen Jiang, Danjun Fang, Neso SojicPMID: 33410245 DOI: 10.1002/anie.202015030

Abstract

The effects of photobleaching on electrochemiluminescence (ECL) was investigated for the first time. The plasma membrane of Chinese Hamster Ovary (CHO) cells was labeled with a [Ru(bpy)]

derivative. Selected regions of the fixed cells were photobleached using the confocal mode with sequential stepwise illumination or cumulatively and they were imaged by both ECL and photoluminescence (PL). ECL was generated with a model sacrificial coreactant, tri-n-propylamine. ECL microscopy of the photobleached regions shows lower ECL emission. We demonstrate a linear correlation between the ECL decrease and the PL loss due to the photobleaching of the labels immobilized on the CHO membranes. The presented strategy provides valuable information on the fundamentals of the ECL excited state and opens new opportunities for exploring cellular membranes by combining ECL microscopy with photobleaching techniques such as fluorescence recovery after photobleaching (FRAP) or fluorescence loss in photobleaching (FLIP) methods.

Electrochemiluminescence immunosensor for tropomyosin using carbon nanohorns/Nafion/Fe

Nura Fazira Noor Azam, Noor Faizah Mohd-Naim, Chitra Padmakumari Kurup, Minhaz Uddin AhmedPMID: 32683494 DOI: 10.1007/s00604-020-04440-2

Abstract

This study focuses on developing a highly sensitive immunosensor by immobilizing oxidized carbon nanohorns/Nafion/FeO

@Pd nanocomposite on carbon screen-printed electrodes (SPEs) for the detection of tropomyosin (Tro-Ag). The performance of the fabricated immunosensor was investigated via electrochemiluminescence (ECL) method, resulting from the chemical reaction between tris(bipyridine)ruthenium(II) chloride ([Ru(bpy)

]Cl

) and tripropylamine (TPrA), and the peak intensity is recorded at 1.0 V. The nanocomposite is able to enhance the ECL intensity of [Ru(bpy)

]

/TPrA system and achieves high sensitivity of 28.16 fg/mL with a dynamic working range of 28.16 fg/mL to 100 ng/ml.. Furthermore, the immunosensor demonstrated a decent stability and good repeatability for Tro-Ag detection in food products. Graphical abstract The schematic representation of the modified carbon SPE with CNHs-OH/Nafion/Fe

O

@Pd and the signal produced in the (a) absence and (b) presence of Tro-Ag.

Facile Preparation of WO

Deng Pan, Zhengzou Fang, Erli Yang, Zhenqiang Ning, Qing Zhou, Kaiyang Chen, Yongjun Zheng, Yuanjian Zhang, Yanfei ShenPMID: 32524717 DOI: 10.1002/anie.202007451

Abstract

The exceptional nature of WOdots has inspired widespread interest, but it is still a significant challenge to synthesize high-quality WO

dots without using unstable reactants, expensive equipment, and complex synthetic processes. Herein, the synthesis of ligand-free WO

dots is reported that are highly dispersible and rich in oxygen vacancies by a simple but straightforward exfoliation of bulk WS

and a mild follow-up chemical conversion. Surprisingly, the WO

dots emerged as co-reactants for the electrochemiluminescence (ECL) of Ru(bpy)

with a comparable ECL efficiency to the well-known Ru(bpy)

/tripropylamine (TPrA) system. Moreover, compared to TPrA, whose toxicity remains a critical issue of concern, the WO

dots were ca. 300-fold less toxic. The potency of WO

dots was further explored in the detection of circulating tumor cells (CTCs) with the most competitive limit of detection so far.

Aggregation-Induced Electrochemiluminescence of the Dichlorobis(1,10-phenanthroline)ruthenium(II) (Ru(phen)

Liping Lu, Linlin Zhang, Wujian Miao, Xiayan Wang, Guangsheng GuoPMID: 32458676 DOI: 10.1021/acs.analchem.0c00799

Abstract

Aggregation-induced electrochemiluminescence (AIECL) of the dichlorobis(1,10-phenanthroline)ruthenium(II) (Ru(phen)Cl

)/tri-

-propylamine (TPrA) system was systematically investigated in H

O-MeCN media. Up to a 120-fold increase in the ECL intensity was observed when the H

O fraction (v%) was changed from 30% to 70%, whereas only an approximately 5.7-fold increase in the corresponding aggregation-induced fluorescence emission was demonstrated. The gradual formation of clusters of Ru(phen)

Cl

nanoaggregates along with the increase in the H

O fraction to MeCN, which was verified by dynamic light scattering (DLS), scanning electron microscopy (SEM), and transmission electron microscopy (TEM), was believed to be responsible for the remarkable ECL enhancement. Significantly, the above-mentioned AIECL behavior was found to be very sensitive to the types and sequences of nucleic acids present in solution, which provided an effective and novel strategy for distinguishing RNA from DNA and for differentiating different miRNAs. The present study could have a substantial impact in various research areas, such as molecular sensors, bioimaging probes, organelle-specific imaging, and tumor diagnosis.

An Efficient Electrochemiluminescence Enhancement Strategy on Bipolar Electrode for Bioanalysis

Nan Zhang, Hang Gao, Cong-Hui Xu, Yixiang Cheng, Hong-Yuan Chen, Jing-Juan XuPMID: 31462043 DOI: 10.1021/acs.analchem.9b03477

Abstract

This paper develops an efficient electrochemiluminescence (ECL) enhancement strategy on closed bipolar electrode for the detection of prostate specific antigen (PSA). We first synthesized a cyclometalated iridium(III) complex (pq)Irbza with high ECL efficiency and used as ECL emitter in the anodic cell of BPE. While we introduced a Pt-tipped Au NRs and constructed a sandwich immune structure at the cathodic pole of BPE. Combined the signal amplification strategies of enzyme catalysis and the synergistic catalytic effect of bimetallic structure for the reduction of H

O

, the attached Pt-tipped Au NRs-GOx-Ab

nanocomplex as both recognition probes and signal amplification units could mediate the ECL signals of (pq)

Irbza/tripropylamine (TPrA) on the anodes of BPE through faradaic reaction due to the charge neutrality of BPE. Therefore, a highly sensitive BPE-ECL sensor for detection of PSA with a detection limit of 0.72 pg/mL and a linear range from 1.0 pg/mL to 10 ng/mL was obtained. This work is expected to broaden the application of iridium complex and bimetallic nanocatalyst in biological detection and could be utilized to detect many other biological molecules.

A highly sensitive signal-on biosensor for microRNA 142-3p based on the quenching of Ru(bpy)

Jiao Yang, Qian Xia, Longhua Guo, Fang Luo, Yongqiang Dong, Bin Qiu, Zhenyu LinPMID: 32412030 DOI: 10.1039/c9cc09706f

Abstract

Carbon dots (CDs) have been used to quench the electrochemiluminescence (ECL) of a Ru(bpy)32+-tripropylamine (TPA) system for the first time. In addition, this phenomenon has been coupled with duplex specific nuclease-assisted target recycling amplification to develop a highly sensitive ECL biosensor for microRNA.Ultrasensitive Electrochemiluminescent Sensor for MicroRNA with Multinary Zn-Ag-In-S/ZnS Nanocrystals as Tags

Bin Zhang, Fang Zhang, Ping Zhang, Dazhong Shen, Xuwen Gao, Guizheng ZouPMID: 30761889 DOI: 10.1021/acs.analchem.9b00199

Abstract

For the screening of novel toxic-element-free and biocompatible electrochemiluminophores, electrochemiluminescence (ECL) of multinary nanocrystals (NCs) was investigated for the first time with Zn-Ag-In-S (ZAIS) NCs as model. Aqueous soluble ZAIS NCs could bring out efficient reductive-oxidation ECL with tri- n-propylamine as coreactant, while coating the ZAIS NCs with a ZnS shell could reduce the surface defects of ZAIS NCs, and enable 6.7-fold enhanced ECL of ZAIS/ZnS NCs as compared to ZAIS NCs. ECL of ZAIS/ZnS NCs was about 4.2-fold that of ternary CuInS/ZnS NCs, spectrally similar to that of Ru(bpy)

with maximum emission around 605 nm, and favorable for less electrochemical interference with a lowered triggering potential (∼0.95 V) than that of Ru(bpy)

. An ultrasensitive ECL microRNA sensor was fabricated with ZAIS/ZnS NCs as tags, which could sensitively and selectively determine microRNA-141 with a wide linearity range from 0.1 fmol/L to 20 pmol/L and a low limit of detection at 50 amol/L ( S/ N = 3). Multinary NCs might provide a promising alternative to the traditional binary NCs for both electrochemiluminophore screening and NC ECL modulating.

Direct Observation of Oxidation Reaction via Closed Bipolar Electrode-Anodic Electrochemiluminescence Protocol: Structural Property and Sensing Applications

Jia-Dong Zhang, Lei Lu, Xiu-Fang Zhu, Li-Jing Zhang, Shan Yun, Chuan-Song Duanmu, Lei HePMID: 30350590 DOI: 10.1021/acssensors.8b00736

Abstract

In this work, we developed an innovative closed bipolar electrode (BPE)-electrochemiluminescence (ECL) sensing strategy with generality for target detection. Based on charge balance and 100% current efficiency between the closed BPE poles and the driving electrodes, one of the driving electrodes in one cell of the closed BPE system was employed as ECL sensing surface to reflect the target on the BPE pole in the opposite cell. Compared with traditional BPE-ECL sensing method, which in general adopted the anodic ECL reagents such as Ru(bpy)and its coreactant on one pole (anode) to reflect the target (occurring reduction reaction) on the other pole (cathode), the difference was that the targets occurring oxidation reaction could be detected by the anodic ECL reagents based on this strategy. To verify the feasibility of this strategy, the detection principle was stated first, and Fe(CN)

as model target at anodic BPE pole were detected by anodic ECL reagents (Ru(bpy)

and TprA) on the driving electrode first. The ECL signals showed good performance for target detection. By changing the size and the material of the BPE pole where the targets were located, the detection of l-ascorbic acid (AA), uric acid (UA), and dopamine (DA) as other model targets with higher detection limit were accomplished. Visual and high-throughput detection of AA, UA, and DA were also successfully realized by an array of the closed BPE system. This closed BPE (array) system is an effective supplement of traditional BPE-ECL sensing and could greatly expand the scope of the detection target.

Nanoelectrode-emitter spectral overlap amplifies surface enhanced electrogenerated chemiluminescence

Thomas S Heiderscheit, Miranda J Gallagher, Rashad Baiyasi, Sean S E Collins, Seyyed Ali Hosseini Jebeli, Leonardo Scarabelli, Alexander Al-Zubeidi, Charlotte Flatebo, Wei-Shun Chang, Christy F Landes, Stephan LinkPMID: 31615232 DOI: 10.1063/1.5118669